molecular formula C8H17NO3 B1277940 Tert-butyl N-(2-hydroxypropyl)carbamate CAS No. 95656-86-3

Tert-butyl N-(2-hydroxypropyl)carbamate

Cat. No.: B1277940
CAS No.: 95656-86-3
M. Wt: 175.23 g/mol
InChI Key: YNJCFDAODGKHAV-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-hydroxypropyl)carbamate is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Enantioselective Synthesis

Tert-butyl N-(2-hydroxypropyl)carbamate is a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its utilization in crystal structure studies (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Natural Product Analogues

This compound is also instrumental in synthesizing analogues of natural products. For instance, it is used as an intermediate in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key component in the natural product jaspine B with cytotoxic activity against several human carcinoma cell lines. This synthesis involves various steps including esterification and Boc protection (Tang et al., 2014).

Chemical Synthesis and Reactions

The compound plays a role in various chemical syntheses and reactions. For instance, it is used in the preparation of different types of carbamates and in Diels‐Alder reactions, contributing to the development of new compounds with potential applications in organic chemistry (Padwa, Brodney, & Lynch, 2003).

Enzymatic Kinetic Resolution

In enzymatic studies, this compound has been used for enzymatic kinetic resolution. This process involves lipase-catalyzed transesterification reactions, showcasing its importance in producing optically pure enantiomers and demonstrating its potential in enzymatic and organic chemistry research (Piovan, Pasquini, & Andrade, 2011).

Photoredox-Catalyzed Reactions

Recent studies have highlighted the use of this compound derivatives in photoredox-catalyzed reactions. These reactions are crucial for assembling a range of organic compounds, indicating the compound's versatility in photocatalysis and organic synthesis (Wang et al., 2022).

Synthesis of Chiral Organoselenanes and Organotelluranes

It is also used in synthesizing chiral organoselenanes and organotelluranes, highlighting its role in creating specialized organic compounds with potential applications in various scientific fields (Ju, Gong, Cheng, & Gao, 2011).

Safety and Hazards

Tert-butyl N-(2-hydroxypropyl)carbamate is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin, eyes, and clothing, and to use personal protective equipment .

Relevant Papers

Several papers have been published on this compound. These papers discuss its synthesis , its use in chemical reactions , and its physical and chemical properties . Further details can be found in the referenced papers .

Properties

IUPAC Name

tert-butyl N-(2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCFDAODGKHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432795
Record name Tert-butyl N-(2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95656-86-3
Record name Tert-butyl N-(2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-hydroxypropyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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